molecular formula C17H21N3O2 B6503785 N-benzyl-N-(propan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide CAS No. 1428347-50-5

N-benzyl-N-(propan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide

Cat. No.: B6503785
CAS No.: 1428347-50-5
M. Wt: 299.37 g/mol
InChI Key: KTDWYJCTFPAWIM-UHFFFAOYSA-N
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Description

N-benzyl-N-(propan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a carboxamide group. The structure includes a benzyl group and an isopropyl substituent on the amide nitrogen, contributing to its unique physicochemical properties. The synthesis of such compounds typically involves cyclization reactions under basic or acidic conditions, as seen in related methodologies .

Properties

IUPAC Name

N-benzyl-N-propan-2-yl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13(2)19(12-14-7-4-3-5-8-14)17(21)15-11-16-20(18-15)9-6-10-22-16/h3-5,7-8,11,13H,6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDWYJCTFPAWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=NN3CCCOC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on structural features, substituent effects, and physicochemical properties.

Pyrazolo-Oxazine Derivatives with Varied Substituents

  • N-(3-fluoro-4-methylphenyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide (BK43139) Molecular Formula: C₁₄H₁₄FN₃O₂ Molecular Weight: 275.28 g/mol Key Differences: The amide nitrogen is substituted with a 3-fluoro-4-methylphenyl group instead of benzyl/isopropyl. The fluorine atom enhances electronegativity and may improve metabolic stability, while the methyl group increases lipophilicity .
  • 6-amino-N-[4-(trifluoromethyl)-1H-indazol-6-yl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide Molecular Formula: C₁₅H₁₃F₃N₆O₂ Molecular Weight: 366 Da Key Differences: Features an amino group on the pyrazolo-oxazine core and a trifluoromethyl-substituted indazolyl group. The trifluoromethyl group is a known bioisostere that enhances metabolic resistance and hydrophobic interactions .

Compounds with Modified Heterocyclic Cores

  • 6-(2H-1,3-benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]pyrazolo[5,1-c][1,4]oxazine-2-carboxamide

    • Core Structure : Pyrazolo[5,1-c][1,4]oxazine (vs. pyrazolo[3,2-b][1,3]oxazine in the target).
    • Key Differences : The benzodioxol group adds aromaticity, and the 3-chlorophenylmethyl substituent increases steric bulk. The altered ring fusion may reduce conformational flexibility .
    • Implications : Planarity from the benzodioxol group could enhance π-π stacking interactions with aromatic residues in biological targets.
  • 2-amino-5-oxo-7-(propan-2-yl)-N-(1H-tetrazol-5-yl)-5H-benzopyrano[2,3-b]pyridine-3-carboxamide Core Structure: Benzopyrano-pyridine (vs. pyrazolo-oxazine). Key Differences: The tetrazolyl group replaces the oxazine ring, acting as a carboxylic acid bioisostere. The propan-2-yl substituent mirrors the isopropyl group in the target compound . Implications: The tetrazolyl group improves solubility but may reduce membrane permeability compared to carboxamides.

Functional Group Variations

  • 3-(Chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic Acid

    • Key Differences : Replaces the carboxamide with a chlorosulfonyl and carboxylic acid group.
    • Implications : Increased acidity and reactivity due to the sulfonyl and carboxylic acid groups, making it more suitable for covalent binding or prodrug strategies .
  • 6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide

    • Key Differences : Sulfonamide group instead of carboxamide, with dimethyl substituents on the oxazine ring.
    • Implications : Sulfonamide’s strong electron-withdrawing nature enhances hydrogen-bonding capacity but may reduce bioavailability .

Structural and Physicochemical Comparison Table

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Properties
N-benzyl-N-(propan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide Pyrazolo[3,2-b][1,3]oxazine Benzyl, isopropyl carboxamide Not provided Moderate lipophilicity, flexible
BK43139 Pyrazolo[3,2-b][1,3]oxazine 3-Fluoro-4-methylphenyl carboxamide 275.28 Enhanced polarity, metabolic stability
6-amino-N-[4-(trifluoromethyl)-1H-indazol-6-yl]-... () Pyrazolo[3,2-b][1,3]oxazine Amino, trifluoromethyl-indazolyl carboxamide 366 High hydrogen-bonding, hydrophobic
3-(Chlorosulfonyl)-5H,6H,7H-pyrazolo[...]carboxylic Acid Pyrazolo[3,2-b][1,3]oxazine Chlorosulfonyl, carboxylic acid Not provided High reactivity, acidic
6-(2H-1,3-benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]-... Pyrazolo[5,1-c][1,4]oxazine Benzodioxol, 3-chlorophenylmethyl Not provided Planar, sterically hindered

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